2-chloro-N-[5-({2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-CHLORO-N-[5-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiadiazole ring, a sulfamoylphenyl group, and a chloroacetamide moiety. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 2-CHLORO-N-[5-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.
Introduction of the Sulfamoylphenyl Group: The sulfamoylphenyl group is introduced through a nucleophilic substitution reaction, where a suitable sulfamoylphenyl derivative reacts with the thiadiazole intermediate.
Attachment of the Chloroacetamide Moiety: The final step involves the reaction of the intermediate with chloroacetyl chloride to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-CHLORO-N-[5-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The chloroacetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids or amides.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms and developing enzyme inhibitors.
Medicine: Preliminary studies suggest that this compound may have anticancer and antimicrobial properties, making it a potential lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-[5-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s sulfamoylphenyl group is thought to play a key role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 2-CHLORO-N-[5-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE include other thiadiazole derivatives and sulfamoylphenyl compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. For example:
2-Chloro-N-(4-sulfamoylphenyl)acetamide: This compound lacks the thiadiazole ring but retains the sulfamoylphenyl and chloroacetamide moieties.
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound features a different aromatic ring system and substitution pattern.
The unique combination of functional groups in 2-CHLORO-N-[5-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H12ClN5O4S3 |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
2-[[5-[(2-chloroacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C12H12ClN5O4S3/c13-5-9(19)16-11-17-18-12(24-11)23-6-10(20)15-7-1-3-8(4-2-7)25(14,21)22/h1-4H,5-6H2,(H,15,20)(H2,14,21,22)(H,16,17,19) |
InChI Key |
TWZPMTNKKKPCAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)CCl)S(=O)(=O)N |
Origin of Product |
United States |
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